molecular formula C10H8BrN3O2 B1466400 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247610-18-9

1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1466400
CAS No.: 1247610-18-9
M. Wt: 282.09 g/mol
InChI Key: PEXDTOQTQRBXPL-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a triazole ring substituted with a bromophenylmethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl bromide and sodium azide.

    Formation of Triazole Ring:

    Introduction of Carboxylic Acid Group: The resulting triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:

The presence of the triazole ring in 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid provides unique chemical properties and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXDTOQTQRBXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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